(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a pyridine moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a substitution reaction, often using a halogenated pyridine derivative.
Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or crystallization techniques.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding pyrrolidine carboxylic acids or ketones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWLQDUMJSNQW-DBEJOZALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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